N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 3-methylpiperidine, which can be achieved through the hydrogenation of 3-methylpyridine.
Nitration of Phenyl Ring: The next step involves the nitration of a phenyl ring to introduce the nitro group at the 3-position.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the nitrated phenyl derivative with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: m-CPBA or other peracids.
Major Products
Reduction: Formation of N-[4-(3-methylpiperidin-1-yl)-3-aminophenyl]thiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The thiophene ring contributes to the compound’s electronic properties, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a piperidine ring.
N-(4-fluorophenyl)thiophene-2-carboxamide: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide is unique due to the presence of the piperidine ring, which can enhance its pharmacological properties, and the nitrophenyl group, which can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-4-2-8-19(11-12)14-7-6-13(10-15(14)20(22)23)18-17(21)16-5-3-9-24-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUDATVUBIBQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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